molecular formula C8H5N3O4 B112826 5-Amino-6-nitroisoindoline-1,3-dione CAS No. 59827-85-9

5-Amino-6-nitroisoindoline-1,3-dione

Cat. No. B112826
CAS RN: 59827-85-9
M. Wt: 207.14 g/mol
InChI Key: JOPWCYFGRYCBEF-UHFFFAOYSA-N
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Description

5-Amino-6-nitroisoindoline-1,3-dione is a chemical compound used for scientific research . It is an important heterocyclic ring present in many synthetic compounds, natural products, and bioactive small molecules .


Synthesis Analysis

The synthesis of 5-Amino-6-nitroisoindoline-1,3-dione involves a mixture of the compound (207 mg, 1.0 mmol), amine 2 (1.0 mmol) and diphenyl ether (3 mL) stirred overnight under nitrogen at 210° C . The mixture is then cooled to 50° C and diluted with hexane. The precipitate is collected by filtration .


Molecular Structure Analysis

The molecular formula of 5-Amino-6-nitroisoindoline-1,3-dione is C8H5N3O4 . The molecular weight is 207.14 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.14 . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Analogues : New analogues of 5-Amino-6-nitroisoindoline-1,3-dione have been synthesized, showing potential as antibacterial and antifungal agents after structural modifications (Sankhe & Chindarkar, 2021).

Chemical Properties and Reactions

  • Solvation Effects on Reactions : Studies on similar compounds reveal how solvation can control reaction paths, potentially useful in the study of gel formation and crystal structures (Singh & Baruah, 2008).
  • Photoinitiators for Polymerization : Derivatives of 5-Amino-6-nitroisoindoline-1,3-dione have been used as photoinitiators, exhibiting high efficiency in polymerization under various light conditions (Xiao et al., 2015).

Potential in Drug Synthesis and Action

  • Synthesis of Antiviral Agents : Research on analogues demonstrates the potential in creating antiviral agents, with significant effects against viruses like herpes simplex (GARCIA GANCEDO et al., 1984).
  • Role in Synthesizing HIV-1 Inhibitors : Compounds related to 5-Amino-6-nitroisoindoline-1,3-dione have been used to create analogues of HIV-1 reverse transcriptase inhibitors, showcasing its relevance in antiviral drug development (Aziane et al., 2002).

Applications in Material Science

  • Synthesis of Nanoparticle Complexes : The compound has been used in the synthesis of metal complexes, indicating potential applications in material science, especially in creating antimicrobial materials (Sabastiyan & Suvaikin, 2012).

Photophysical Studies

  • Sensor Ability and Photophysical Characteristics : Derivatives of 5-Amino-6-nitroisoindoline-1,3-dione have been studied for their sensor abilities and photophysical properties, useful in developing new sensors (Staneva et al., 2020).

Structural and Mechanistic Insights

  • DNA Interaction and Mechanism of Action : Studies on similar compounds provide insights into their interaction with DNA and the mechanism of action, which can be crucial in understanding the drug action at the molecular level (Sinha et al., 1985).

Safety And Hazards

The safety data sheet for 5-Amino-6-nitroisoindoline-1,3-dione indicates that it should be handled with care. Protective gloves, clothing, and eye/face protection should be worn. If swallowed or if it comes into contact with the eyes, medical advice should be sought .

Future Directions

Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . Future research may focus on developing green synthesis techniques for isoindolines/dioxoisoindolines .

properties

IUPAC Name

5-amino-6-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,9H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPWCYFGRYCBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1N)[N+](=O)[O-])C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569010
Record name 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-nitroisoindoline-1,3-dione

CAS RN

59827-85-9
Record name 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59827-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The following procedure is our modification: A mixture of 5-chloro-6-nitroisoindoline-1,3-dione (28.0 g, 0.123 mol) and urea (73.8 g, 1.23 mol) was stirred at 150° C. for 6 h. Then the temperature was reduced to 90° C., water (400 mL) was added, the mixture was stirred overnight at RT. Precipitate was collected by filtration, water (300 mL) was added and stirred for 4 h at 95° C. The solid was collected by filtration and dried under vacuum. Yellow solid, 19.6 g (94.7 mmol, 77%). LCMS [M−H]− 205.9. 1H NMR (300 MHz, DMSO): δ 11.46 (s, 1H), 8.35 (s, 2H), 8.37 (s, 1H), 7.40 (s, 1H).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
73.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Li, S Sun, S Mhaisalkar, MT Zin, YM Lam… - Journal of Materials …, 2014 - pubs.rsc.org
We report an improved synthesis of the electron-accepting unit pyrrolo[3,4-f]-2,1,3-benzothiadiazole-5,7-dione (BTI) and the synthesis and characterisation of two donor–acceptor …
Number of citations: 33 pubs.rsc.org

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